molecular formula C10H20N2O2 B068426 (S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate CAS No. 169750-01-0

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

Cat. No. B068426
CAS RN: 169750-01-0
M. Wt: 200.28 g/mol
InChI Key: XYKYUXYNQDXZTD-QMMMGPOBSA-N
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Description

“(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is also known by other names such as “(S)-3- (N-Boc-N-methylamino)pyrrolidine” and "tert-butyl N-methyl-N- [ (3S)-pyrrolidin-3-yl]carbamate" .


Molecular Structure Analysis

The molecular structure of “(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The InChI code for this compound is “1S/C10H20N2O2/c1-10 (2,3)14-9 (13)12 (4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1” and the InChI key is "XYKYUXYNQDXZTD-QMMMGPOBSA-N" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” include a molecular weight of 200.28 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, and Rotatable Bond Count are also available .

Scientific Research Applications

Synthesis of Chiral Pyrrolidin-2-ones

This compound plays a crucial role in the synthesis of chiral pyrrolidin-2-ones . The carbonyl group is removed from pyrrolidin-2-one, and nucleoside analogues bearing a pyrrolidine ring are synthesized . This process is unaffected under basic conditions .

Creation of Nucleoside Analogues

“(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” is used in the creation of nucleoside analogues . A nucleoside dimer is also obtained, bearing a carbamate linkage between two units .

Development of Antiviral and Anticancer Agents

The compound is used in the development of new antiviral and anticancer agents . The introduction of non-natural nucleosides may afford improved in vivo half-life, better structural stability, or novel interacting groups .

Synthesis of Novel Heterocyclic Compounds

This compound is used in the synthesis of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

Anti-Fibrosis Activity

Some derivatives of this compound have shown promising anti-fibrotic activities . For instance, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

Compounds derived from “(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate” effectively inhibit the expression of collagen . They also reduce the content of hydroxyproline in cell culture medium in vitro , indicating that these compounds might be developed into novel anti-fibrotic drugs .

properties

IUPAC Name

tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYUXYNQDXZTD-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428251
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Tert-butyl methyl(pyrrolidin-3-YL)carbamate

CAS RN

169750-01-0
Record name tert-Butyl methyl[(3S)-pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-Methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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